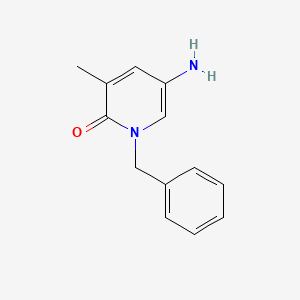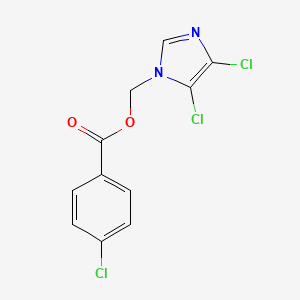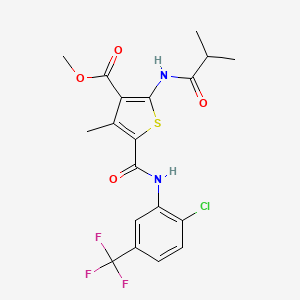
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-イソブチリルアミド-4-メチルチオフェン-3-カルボン酸メチルは、様々な科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、カルバモイル基、イソブチリルアミド基、カルボン酸エステルなど、複数の官能基とチオフェン環を組み合わせた独特の構造を特徴としています。
合成方法
合成経路と反応条件
5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-イソブチリルアミド-4-メチルチオフェン-3-カルボン酸メチルの合成は、通常、複数段階の有機合成を伴います。一般的な経路には、次のようなものがあります。
チオフェン核の形成: チオフェン環は、硫黄と適切なジエン前駆体を含む環化反応によって合成することができます。
官能基の導入:
カルバモイル化とアミド化: カルバモイル基とイソブチリルアミド基は、求核置換反応によって導入されます。カルバモイル基は、ホスゲンまたは類似の試薬を使用して添加することができ、イソブチリルアミド基は、イソブチリルクロリドを使用して導入することができます。
エステル化: 最後のステップは、硫酸などの酸触媒の存在下で、カルボン酸基をメタノールでエステル化することです。
工業生産方法
この化合物の工業生産では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則を使用して、廃棄物を削減し、効率を向上させることが含まれる可能性があります。
化学反応解析
反応の種類
酸化: チオフェン環は酸化反応を受けることがあり、通常、スルホキシドまたはスルホンを形成します。
還元: 還元反応はカルボニル基を標的にすることができ、アルコールまたはアミンに変換します。
置換: フェニル環上のクロロ基とトリフルオロメチル基は、求核性芳香族置換反応に関与することができます。
加水分解: エステル基を加水分解して対応するカルボン酸を形成することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: 無水溶媒中で水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を使用します。
置換: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、アミンまたはチオールなどの求核剤を使用します。
加水分解: 塩酸(HCl)または水酸化ナトリウム(NaOH)を使用して、酸性または塩基性条件を使用します。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコールまたはアミン。
置換: 置換されたフェニル誘導体。
加水分解: カルボン酸。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。その多様な官能基は、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究では、この化合物の誘導体は、生物学的巨視的分子と相互作用する能力があるため、酵素阻害剤または受容体モジュレーターとしての潜在的な可能性について検討することができます。
医学
医学では、この化合物またはその誘導体は、生物活性な官能基が存在するため、抗炎症作用や抗癌作用などの潜在的な治療特性について調査される可能性があります。
産業
産業において、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups:
Carbamoylation and Amidation: The carbamoyl and isobutyramido groups are introduced via nucleophilic substitution reactions. The carbamoyl group can be added using phosgene or a similar reagent, while the isobutyramido group can be introduced using isobutyryl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-イソブチリルアミド-4-メチルチオフェン-3-カルボン酸メチルの作用機序は、その特定の用途によって異なります。一般的に、その効果は、酵素、受容体、または核酸などの分子標的との相互作用を介して媒介されます。複数の官能基の存在により、様々な種類の化学結合と相互作用を形成することができ、生物学的経路やプロセスに影響を与えます。
類似化合物の比較
類似化合物
- 5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-アミノ-4-メチルチオフェン-3-カルボン酸メチル
- 5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-イソブチリルアミド-4-エチルチオフェン-3-カルボン酸メチル
独自性
類似の化合物と比較して、5-((2-クロロ-5-(トリフルオロメチル)フェニル)カルバモイル)-2-イソブチリルアミド-4-メチルチオフェン-3-カルボン酸メチルは、その官能基の特定の組み合わせにより、独自の化学反応性と潜在的な用途が得られます。特に、トリフルオロメチル基の存在は、その安定性と親油性を高め、様々な研究および産業の文脈において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-amino-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-ethylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C19H18ClF3N2O4S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClF3N2O4S/c1-8(2)15(26)25-17-13(18(28)29-4)9(3)14(30-17)16(27)24-12-7-10(19(21,22)23)5-6-11(12)20/h5-8H,1-4H3,(H,24,27)(H,25,26) |
InChIキー |
SSOSAFZNNBIDNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


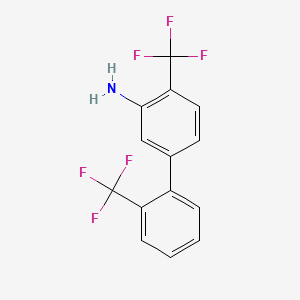
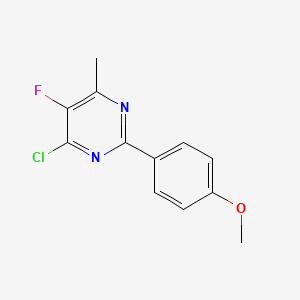
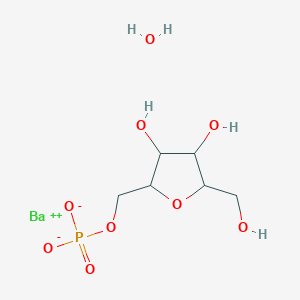
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
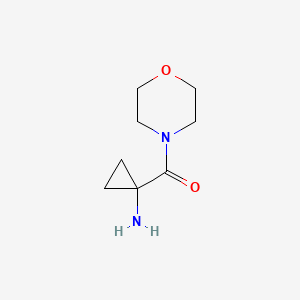
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
